3-((4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

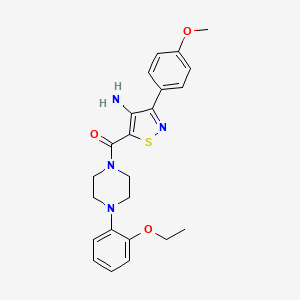

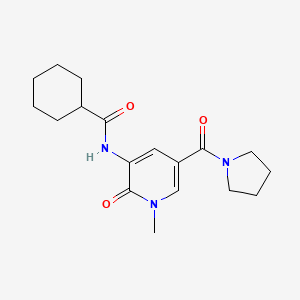

3-((4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)pyridine, commonly known as SNS-032, is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications. SNS-032 is a pyridine-based compound that has been found to have antitumor and anti-inflammatory properties. The compound has been studied for its ability to inhibit the activity of cyclin-dependent kinases (CDKs), which are enzymes that play a critical role in cell cycle regulation.

Scientific Research Applications

Synthesis and Structural Analysis

Research has been conducted on the synthesis and crystal structure of compounds containing elements similar to "3-((4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)pyridine". For instance, studies on related piperidinyl and pyridinyl compounds demonstrate the synthesis of novel compounds with detailed structural analysis. These compounds often exhibit interesting physical and chemical properties due to their unique structural configurations, such as nonplanarity and specific conformational behaviors (Xue Si-jia, 2011).

Materials Science Applications

Compounds containing pyridine and sulfone moieties, similar to the target molecule, have been investigated for their potential in materials science. For example, research on fluorinated polyamides containing pyridine and sulfone groups has shown that these materials possess desirable properties such as solubility in organic solvents, high glass transition temperatures, and thermal stability. These materials could be used in various applications, including as films with high tensile strength and low dielectric constants (Xiao-Ling Liu et al., 2013).

Corrosion Inhibition

Studies on piperidine derivatives have explored their use as corrosion inhibitors for metals. Quantum chemical calculations and molecular dynamics simulations have been employed to understand the adsorption and inhibition efficiencies of these compounds on metal surfaces, demonstrating their potential to protect against corrosion. This highlights the application of such compounds in industrial settings to prolong the lifespan of metal components (S. Kaya et al., 2016).

Chemical Synthesis

Research also delves into the synthetic routes for creating structurally related compounds. This includes developing methodologies for synthesizing compounds with piperidinyl and pyridinyl groups, which are relevant to pharmaceutical and chemical industries. For instance, efficient synthetic routes have been reported for compounds that could serve as intermediates in the production of pharmaceuticals or as catalysts in organic reactions (R. Smaliy et al., 2011).

Biological Activity

While direct studies on the biological activity of "3-((4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)pyridine" are not highlighted, related research indicates that compounds with similar structures can exhibit significant biological activities. This includes potential antibacterial, antifungal, and anticancer properties, which underscores the importance of these compounds in drug development and other biomedical applications (H. Khalid et al., 2016).

properties

IUPAC Name |

3-[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]sulfonylpyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O5S/c1-25-18-10-17(11-19(12-18)26-2)15-27-14-16-5-8-22(9-6-16)28(23,24)20-4-3-7-21-13-20/h3-4,7,10-13,16H,5-6,8-9,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDZNHFMVKNMESN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)COCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2936547.png)

![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(2,5-dichlorophenyl)-3-oxopropanenitrile](/img/no-structure.png)

![N-(4-methoxyphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2936552.png)

![Oxiran-2-yl-[4-(4-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B2936554.png)

![6-[(2-Aminoethyl)amino]-N,N-dimethylpyridine-3-carboxamide](/img/structure/B2936560.png)

![N-(4-chloro-3-nitrophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B2936564.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2936566.png)